4,6-bis[ethyl(phenyl)amino]-N'-(pentanoyloxy)-1,3,5-triazine-2-carboximidamide
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Overview
Description
4,6-bis[ethyl(phenyl)amino]-N’-(pentanoyloxy)-1,3,5-triazine-2-carboximidamide is a complex organic compound with a molecular formula of C25H31N7O2. This compound is part of the triazine family, known for their diverse applications in various fields such as agriculture, medicine, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-bis[ethyl(phenyl)amino]-N’-(pentanoyloxy)-1,3,5-triazine-2-carboximidamide involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous monitoring and adjustment of reaction parameters. The use of advanced purification techniques such as chromatography and crystallization is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
4,6-bis[ethyl(phenyl)amino]-N’-(pentanoyloxy)-1,3,5-triazine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
4,6-bis[ethyl(phenyl)amino]-N’-(pentanoyloxy)-1,3,5-triazine-2-carboximidamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4,6-bis[ethyl(phenyl)amino]-N’-(pentanoyloxy)-1,3,5-triazine-2-carboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- **4,6-bis(4-((2-ethylhexyloxy)carbonyl)phenylamino)-1,3,5-triazin-2-ylamino)benzoic acid
- **4,6-bis(4-((2-ethylhexyloxy)carbonyl)phenylamino)-1,3,5-triazin-2-ylamino)benzoic acid
Uniqueness
Compared to similar compounds, 4,6-bis[ethyl(phenyl)amino]-N’-(pentanoyloxy)-1,3,5-triazine-2-carboximidamide stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C25H31N7O2 |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
[(Z)-[amino-[4,6-bis(N-ethylanilino)-1,3,5-triazin-2-yl]methylidene]amino] pentanoate |
InChI |
InChI=1S/C25H31N7O2/c1-4-7-18-21(33)34-30-22(26)23-27-24(31(5-2)19-14-10-8-11-15-19)29-25(28-23)32(6-3)20-16-12-9-13-17-20/h8-17H,4-7,18H2,1-3H3,(H2,26,30) |
InChI Key |
CRIBMCVKDDRHOT-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCC(=O)O/N=C(/C1=NC(=NC(=N1)N(CC)C2=CC=CC=C2)N(CC)C3=CC=CC=C3)\N |
Canonical SMILES |
CCCCC(=O)ON=C(C1=NC(=NC(=N1)N(CC)C2=CC=CC=C2)N(CC)C3=CC=CC=C3)N |
Origin of Product |
United States |
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